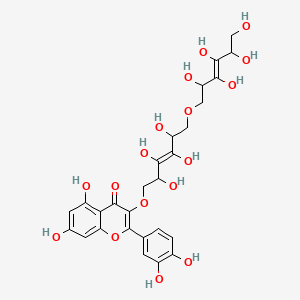

Heliosin

Description

Structure

3D Structure

Properties

CAS No. |

72746-38-4 |

|---|---|

Molecular Formula |

C27H30O17 |

Molecular Weight |

626.5 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(E)-2,3,4,5-tetrahydroxy-6-[(E)-2,3,4,5,6-pentahydroxyhex-3-enoxy]hex-3-enoxy]chromen-4-one |

InChI |

InChI=1S/C27H30O17/c28-6-15(33)21(37)22(38)16(34)7-42-8-17(35)23(39)24(40)18(36)9-43-27-25(41)20-14(32)4-11(29)5-19(20)44-26(27)10-1-2-12(30)13(31)3-10/h1-5,15-18,28-40H,6-9H2/b22-21+,24-23+ |

InChI Key |

QIAVRJHHAWLZNB-RLPYSRNMSA-N |

SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OCC(C(=C(C(COCC(C(=C(C(CO)O)O)O)O)O)O)O)O)O)O |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OCC(/C(=C(/C(COCC(/C(=C(/C(CO)O)\O)/O)O)O)\O)/O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OCC(C(=C(C(COCC(C(=C(C(CO)O)O)O)O)O)O)O)O)O)O |

Synonyms |

heliosin quercetin 3-digalactoside |

Origin of Product |

United States |

Foundational & Exploratory

The Function of Helios in T Cells: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Helios, encoded by the IKZF2 gene, is a member of the Ikaros family of zinc-finger transcription factors and a critical regulator of T cell biology.[1][2] While initially identified as a potential marker to distinguish thymically-derived regulatory T cells (tTregs) from peripherally-induced Tregs (pTregs), its role is now understood to be far more complex and multifaceted.[3][4] This document provides a comprehensive overview of the function of Helios in various T cell subsets, its molecular mechanisms of action, and its implications for immunology and therapeutic development. We consolidate current knowledge, present quantitative data for comparative analysis, detail key experimental methodologies, and provide visual representations of relevant pathways and workflows.

Helios: An Ikaros Family Transcription Factor

Helios is structurally characterized by N-terminal zinc fingers that mediate DNA binding and C-terminal zinc fingers responsible for homo- and heterodimerization with other Ikaros family members like Ikaros, Aiolos, and Eos.[5][6][7] This dimerization is crucial as it dictates the composition of transcriptional complexes and their subsequent impact on chromatin remodeling and gene expression.[5] Ikaros family proteins are known to associate with nucleosome remodeling and DNA methylation complexes, including histone deacetylases (HDACs), to regulate the accessibility of gene loci.[5][8]

Role of Helios in Regulatory T Cells (Tregs)

Helios is most prominently studied in the context of CD4+Foxp3+ regulatory T cells, where it is expressed in approximately 70-80% of the population in both mice and humans.[2][5] Its function in Tregs is pivotal for maintaining immune homeostasis.

Maintaining Treg Stability and Suppressive Function

A primary function of Helios is to stabilize the Treg phenotype and ensure its suppressive capacity, particularly under inflammatory conditions.[3][9] Helios-deficient Tregs exhibit an unstable phenotype characterized by reduced Foxp3 expression and the aberrant production of pro-inflammatory effector cytokines, such as IFN-γ, IL-17, and TNF-α.[2][3][10] This loss of identity can lead to a delayed onset of autoimmune disease.[3][9] Mechanistically, Helios contributes to Treg stability by positively regulating the IL-2 receptor alpha (IL-2Rα)/STAT5 signaling pathway, which is essential for Treg survival and the maintenance of Foxp3 expression.[2][9] Helios-deficient Tregs show diminished activation of STAT5 in response to IL-2.[9]

Furthermore, Helios, in conjunction with Foxp3, directly represses the Il2 gene locus, contributing to the anergic state of Tregs.[2][11] Loss of Helios leads to increased IL-2 production by Tregs upon activation, undermining their suppressive function.[11]

Helios as a Marker for Treg Subsets: A Controversial Topic

Initially, Helios was proposed as a specific marker for tTregs, with Helios-negative Tregs thought to be peripherally induced.[5][12] However, this distinction is now considered less clear-cut. Subsequent studies have shown that Helios can be induced in pTregs in vivo and that its expression is strongly associated with T cell activation and proliferation, regardless of the T cell subset.[4][13][14] Therefore, while Helios expression can differentiate phenotypically and functionally distinct Treg populations, it is not an absolute marker of thymic origin.[15][16] Current consensus suggests Helios is more accurately a marker of a stable and highly suppressive Treg phenotype rather than a lineage marker.[2]

Role of Helios in Conventional T Cells (Tconvs)

Helios is not exclusively expressed in Tregs. Its expression is also observed in conventional CD4+ and CD8+ T cells, particularly upon activation.[13][14]

CD4+ Conventional T Cells

In CD4+ Tconvs, Helios expression is upregulated during differentiation into T helper 2 (Th2) and T follicular helper (Tfh) cells in response to certain stimuli, such as alum-protein vaccines.[7] However, its functional necessity for the development of these lineages remains uncertain, as some studies show that Helios deficiency does not impair Th2 cytokine production.[17]

CD8+ T Cells

In CD8+ T cells, Helios is expressed in a subset of memory cells and has been linked to T cell exhaustion in murine models of chronic viral infection.[18] Human HELIOS+ CD8+ T cells are primarily memory cells and exhibit limited effector functions, producing lower levels of IFN-γ and TNF-α and showing reduced cytotoxic potential compared to their HELIOS- counterparts.[18] Helios expression has also been noted in CD8+ regulatory T cells, where it helps maintain their suppressive function, analogous to its role in CD4+ Tregs.[2][9]

Molecular Mechanisms of Helios Action

Helios exerts its function primarily through transcriptional regulation. It can act as both a repressor and an activator of gene expression.

Signaling Pathways

The most well-documented signaling pathway involving Helios is the IL-2/STAT5 pathway . Helios appears to be part of a positive feedback loop; it is crucial for maintaining the components of this pathway, such as IL-2Rα, which in turn ensures robust STAT5 activation upon IL-2 signaling.[2][9] Activated STAT5 is critical for Treg survival, proliferation, and stabilizing Foxp3 expression.[9]

DOT script for Helios and the IL-2/STAT5 Signaling Pathway in Tregs

Caption: Helios reinforces Treg identity via the IL-2/STAT5 pathway.

Target Genes

Chromatin immunoprecipitation sequencing (ChIP-seq) has been employed to identify direct gene targets of Helios. These studies reveal that Helios binds to genes involved in critical T cell processes. Pathway analysis of genes deregulated in T cells overexpressing a Helios variant indicated enrichment for pathways involved in lymphocyte differentiation, proliferation, and regulation of cell growth.

Table 1: Summary of Helios Target Genes and Associated Pathways

| Gene Category | Representative Genes | Associated Pathway/Function | Reference |

| Treg Stability/Function | Il2ra, Stat5b, Foxp3 | IL-2 Signaling, Treg Survival & Identity | [9] |

| Cytokine Regulation | Il2 | Repression of Effector Cytokine Production | [2][11] |

| Lymphocyte Differentiation | FOXN2, RUNX3, MLLT4 | T-cell Differentiation | |

| Cell Proliferation/Leukemogenesis | TP53, WNT3, IRF8 | Cell Growth, Hematopoiesis | |

| Costimulatory Molecules | CD40LG | T-cell Activation |

Quantitative Data Summary

The expression of Helios varies significantly across different T cell populations and activation states.

Table 2: Quantitative Expression of Helios in T Cell Subsets

| Cell Population (Human/Murine) | Condition | % Helios+ | Key Finding | Reference |

| CD4+Foxp3+ Tregs (Peripheral) | Resting | ~70-80% | Majority of Tregs express Helios. | [2][5] |

| CD4+Foxp3+ Tregs (Thymic) | Resting | ~100% | Virtually all thymic Tregs are Helios+. | [5] |

| CD4+Foxp3- Tconvs (Peripheral) | Resting | Low (~10%) | Low basal expression in conventional T cells. | [5] |

| CD4+ T cells | in vivo Th2/TFh response | Upregulated | Helios is induced during specific helper T cell responses. | [7] |

| CD8+ T cells (Peripheral Blood) | Resting | ~15-21% | A significant minority of CD8+ T cells are Helios+. | [18] |

| Activated T cells (CD4+, CD8+, Tregs) | in vitro stimulation | Upregulated | Helios expression correlates with activation and proliferation. | [13][14] |

Implications for Disease and Therapeutics

The critical role of Helios in maintaining Treg stability and function makes it a protein of significant interest for therapeutic intervention in autoimmunity and cancer.

-

Autoimmunity: Inadequate Helios function can lead to Treg instability and the emergence of self-reactive effector T cells, contributing to autoimmune pathologies.[3][9] Enhancing Helios expression or function could be a strategy to bolster Treg-mediated suppression.

-

Cancer: Tregs that accumulate within the tumor microenvironment suppress anti-tumor immunity. Targeting Helios to destabilize these intratumoral Tregs could convert them into pro-inflammatory effector T cells, thereby enhancing the efficacy of cancer immunotherapies.[10] Helios-deficient Tregs have been shown to produce IFN-γ and TNF-α within tumors, which can slow tumor growth.[2]

Key Experimental Protocols

Investigating the function of Helios requires a combination of immunological, cellular, and molecular biology techniques. Below are outlines of core methodologies.

Intracellular Staining for Helios by Flow Cytometry

This protocol is used to quantify Helios-expressing T cell populations.

Methodology Outline:

-

Cell Preparation: Prepare a single-cell suspension from peripheral blood (PBMCs), spleen, or lymph nodes.

-

Surface Staining: Stain cells with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, CD25, CD45RA) in a suitable buffer (e.g., PBS with 2% FBS) for 20-30 minutes at 4°C.[17]

-

Wash: Wash cells to remove unbound antibodies.

-

Fixation & Permeabilization: Resuspend cells in a fixation buffer (e.g., 2-4% paraformaldehyde) and incubate for 20 minutes at room temperature.[13] Following fixation, wash and resuspend cells in a permeabilization buffer (e.g., containing saponin (B1150181) or Triton X-100).[4] Commercial kits (e.g., Foxp3/Transcription Factor Staining Buffer Sets) are highly recommended for optimal staining of nuclear antigens like Helios and Foxp3.

-

Intracellular Staining: Add the fluorochrome-conjugated anti-Helios antibody (and anti-Foxp3, if co-staining) to the permeabilized cells. Incubate for at least 30 minutes at room temperature, protected from light.[4]

-

Final Wash & Acquisition: Wash the cells with permeabilization buffer, then resuspend in staining buffer for analysis on a flow cytometer.

DOT script for Flow Cytometry Workflow for Helios Staining

References

- 1. Video: Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice [jove.com]

- 2. In Vitro Treg Suppression Assays | Springer Nature Experiments [experiments.springernature.com]

- 3. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotech.illinois.edu [biotech.illinois.edu]

- 5. Adoptive Transfer Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocols – HudsonAlpha Institute for Biotechnology [hudsonalpha.org]

- 9. static1.squarespace.com [static1.squarespace.com]

- 10. protocols.io [protocols.io]

- 11. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]

- 12. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. miltenyibiotec.com [miltenyibiotec.com]

- 14. scispace.com [scispace.com]

- 15. Intracellular Flow Cytometry Staining Protocol [protocols.io]

- 16. ccr.cancer.gov [ccr.cancer.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

The Role of the IKZF2 Gene (Helios) in Immune Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The IKAROS family zinc finger 2 (IKZF2) gene, which encodes the transcription factor Helios, is a critical regulator of the immune system. This technical guide provides an in-depth analysis of the multifaceted role of IKZF2 in immune cell development, differentiation, and function. A primary focus is placed on its pivotal role in establishing and maintaining immune tolerance through its influence on regulatory T cells (Tregs). Furthermore, this guide explores the emerging functions of IKZF2 in conventional T cells, B cells, and dendritic cells. Quantitative data on IKZF2 expression and its impact on immune cell populations are summarized, and detailed methodologies for key experimental procedures are provided. Signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and comprehensive understanding of the molecular mechanisms governed by IKZF2. This document is intended to serve as a valuable resource for researchers and professionals in immunology and drug development seeking to understand and target the IKZF2-mediated pathways.

Introduction to IKZF2 (Helios)

IKZF2, commonly known as Helios, is a member of the Ikaros family of zinc-finger transcription factors, which also includes Ikaros (IKZF1), Aiolos (IKZF3), Eos (IKZF4), and Pegasus (IKZF5)[1]. These proteins are characterized by the presence of N-terminal zinc fingers that mediate DNA binding and C-terminal zinc fingers that facilitate homo- and heterodimerization with other Ikaros family members[1]. Helios plays a non-redundant role in the hematopoietic system, with its expression being most prominent in the T cell lineage[2].

Functionally, Helios is a key player in immune homeostasis. It is highly expressed in a majority of Foxp3+ regulatory T cells (Tregs), where it is crucial for their stability and suppressive function[3]. Dysregulation of Helios expression or function is associated with autoimmune diseases, immunodeficiency, and hematological malignancies, highlighting its importance as a potential therapeutic target[4][5][6].

Role of IKZF2 in T Cell Regulation

Regulatory T cells (Tregs)

Helios is considered a key marker for thymic-derived Tregs (tTregs) and is expressed in approximately 70-80% of Foxp3+ Tregs in both mice and humans[1]. Its expression is critical for maintaining Treg stability and preventing their conversion into pro-inflammatory effector T cells.

-

Stability and Suppressive Function: Helios contributes to the stable expression of Foxp3, the master regulator of Treg function. It achieves this, in part, by directly binding to the Foxp3 promoter[7]. Helios-deficient Tregs exhibit an unstable phenotype, characterized by reduced Foxp3 expression and the production of pro-inflammatory cytokines such as IL-2 and IFN-γ.

-

IL-2 Signaling: Helios plays a dual role in the IL-2 signaling pathway. It represses the transcription of the IL2 gene by forming a complex with Foxp3 and inducing repressive epigenetic modifications at the IL2 promoter[1]. Concurrently, Helios promotes responsiveness to IL-2 by positively affecting the IL-2Rα-STAT5 pathway, which is crucial for Treg survival and function[1].

Conventional T cells

The role of IKZF2 in conventional T cells (Tconvs) is becoming increasingly appreciated. Upon T cell receptor (TCR) stimulation, Helios expression can be induced in Tconvs.

-

Activation and Differentiation: Studies have shown that IKZF2 is upregulated in CD4+ T cells differentiating into T helper 2 (Th2) and T follicular helper (Tfh) cells[3]. In the context of Schistosoma japonicum infection, IKZF2 expression is significantly higher in ICOS+ Th cells, which produce a range of cytokines including IFN-γ, IL-4, IL-10, IL-2, and IL-21[8][9].

-

Effector Function: In human CD8+ T cells, Helios expression is associated with a terminal effector phenotype and potent antibody-dependent cellular cytotoxicity (ADCC) activity, particularly in the context of HIV infection.

Role of IKZF2 in B Cell Regulation

The role of IKZF2 in B cells is less well-defined compared to T cells. While some studies report undetectable levels of Helios mRNA in B cells, others suggest a role in B cell development and disease.

-

B Cell Development: The Ikaros family, in general, is crucial for B cell development[10]. Germline mutations in IKZF2 in humans have been associated with hypogammaglobulinemia and a reduced number of class-switched memory B cells, suggesting a role for Helios in B cell maturation and function[4][11].

-

Germinal Center Reactions: In mice, Helios deficiency leads to dysregulated germinal center (GC) reactions, with an accumulation of Tfh and GC B cells[5]. This suggests an indirect role for Helios in regulating B cell responses through its function in T cells.

-

Lupus Nephritis: In the context of lupus nephritis, a significant correlation between IKZF2 expression and naive B cells has been observed, hinting at a potential role in the pathogenesis of this autoimmune disease[12].

Role of IKZF2 in Dendritic Cell Regulation

Information on the direct role of IKZF2 in dendritic cells (DCs) is limited. Most studies suggest that Helios expression is low or absent in DCs. However, some indirect effects have been proposed.

-

Antigen Presentation: IKZF2 silencing in malignant T cells leads to the upregulation of MHC class II molecules, suggesting an indirect role in modulating antigen presentation[13].

-

Cytokine Production: The immunosuppressive cytokine IL-10, which can be produced by various immune cells, is known to affect DC maturation and function[13][14]. As IKZF2 can regulate IL-10 production in T cells, it may indirectly influence DC activity.

Quantitative Data on IKZF2 Expression and Function

The following tables summarize quantitative data regarding IKZF2/Helios expression in various immune cell populations and the effects of its dysregulation.

| Cell Type | Species | Marker | Percentage/Fold Change | Condition | Reference |

| CD4+Foxp3+ Tregs | Human | Helios+ | 70-80% | Healthy | [1] |

| CD4+Foxp3+ Tregs | Mouse | Helios+ | 70-80% | Healthy | [1] |

| ICOS+ Th cells | Mouse | IKZF2 mRNA | Higher than ICOS- Th cells | S. japonicum infection | [8][9] |

| c-KitHigh LSCs | Mouse | IKZF2 mRNA | Higher than c-KitLow cells | MLL-AF9 leukemia | [6] |

| CD8+ T cells | Human | HELIOS+ | Mean of 21% | Healthy |

Table 1: IKZF2/Helios Expression in Immune Cell Subsets

| Cell Type | Genotype/Condition | Observed Phenotype | Quantitative Change | Reference |

| CD8+ Tregs | Ikzf2-/- mice | Reduced numbers | Significant reduction | [15] |

| T follicular helper (Tfh) cells | Ikzf2-/- mice (5 mo old) | Increased numbers | Significant increase | [15] |

| Germinal Center (GC) B cells | Ikzf2-/- mice (5 mo old) | Increased numbers | Significant increase | [15] |

| B cells | Human with IKZF2 mutation | Reduced numbers | Marked reduction | [11] |

| NK cells | Human with IKZF2 mutation | Reduced numbers | Marked reduction | [11] |

Table 2: Phenotypic Changes in Immune Cells with Altered IKZF2 Function

Experimental Protocols

This section provides detailed methodologies for key experiments used to study IKZF2 function.

Intracellular Staining of Helios by Flow Cytometry

This protocol is for the detection of intracellular Helios protein in peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs

-

FACS tubes (5 mL polystyrene round-bottom)

-

Staining Buffer: PBS with 2% FBS and 0.09% sodium azide

-

Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)

-

Permeabilization/Wash Buffer (e.g., BD Perm/Wash™)

-

Fluorochrome-conjugated antibodies:

-

Anti-Human CD4 (e.g., clone RPA-T4)

-

Anti-Human Foxp3 (e.g., clone 236A/E7)

-

Anti-Human Helios (e.g., clone 22F6)

-

Isotype controls

-

Procedure:

-

Cell Surface Staining:

-

Resuspend 1 x 106 PBMCs in 100 µL of Staining Buffer.

-

Add the pretitrated amount of anti-CD4 antibody.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash cells twice with 2 mL of Staining Buffer by centrifugation at 300 x g for 5 minutes.

-

-

Fixation and Permeabilization:

-

Resuspend the cell pellet in 1 mL of Fixation/Permeabilization solution.

-

Incubate for 20 minutes at 4°C in the dark.

-

Wash cells twice with 1 mL of 1X Permeabilization/Wash Buffer by centrifugation at 300 x g for 5 minutes.

-

-

Intracellular Staining:

-

Resuspend the permeabilized cell pellet in 100 µL of 1X Permeabilization/Wash Buffer.

-

Add the pretitrated amounts of anti-Foxp3 and anti-Helios antibodies (and corresponding isotype controls in separate tubes).

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash cells twice with 1 mL of 1X Permeabilization/Wash Buffer.

-

-

Acquisition:

-

Resuspend the final cell pellet in 300-500 µL of Staining Buffer.

-

Acquire events on a flow cytometer.

-

Western Blot for Helios Detection

This protocol describes the detection of Helios protein from cell lysates.

Materials:

-

Cell pellets

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)

-

Primary antibody: Anti-Helios antibody

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction:

-

Lyse cell pellets in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

-

Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.

-

Transfer proteins to a PVDF membrane at 100V for 1 hour.

-

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Helios antibody (diluted in Blocking Buffer) overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Chromatin Immunoprecipitation (ChIP) for IKZF2

This protocol outlines the general steps for performing a ChIP assay to identify genomic regions bound by IKZF2.

Materials:

-

Cells of interest

-

Formaldehyde (B43269) (37%)

-

Lysis Buffer

-

Sonication buffer

-

ChIP Dilution Buffer

-

Anti-IKZF2 antibody for ChIP

-

IgG control antibody

-

Protein A/G magnetic beads

-

Wash Buffers (low salt, high salt, LiCl)

-

Elution Buffer

-

Proteinase K

-

Phenol:Chloroform:Isoamyl Alcohol

-

TE Buffer

Procedure:

-

Cross-linking:

-

Cross-link proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest and lyse the cells to release the nuclei.

-

Resuspend the nuclear pellet in sonication buffer and shear the chromatin to an average size of 200-500 bp using a sonicator.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the pre-cleared chromatin with the anti-IKZF2 antibody or an IgG control overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washes:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads using Elution Buffer.

-

Reverse the cross-links by incubating at 65°C overnight.

-

-

DNA Purification:

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

-

Analysis:

-

The purified DNA can be analyzed by qPCR to quantify enrichment at specific loci or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

-

Signaling Pathways and Molecular Interactions

This section provides a visual representation of key signaling pathways and molecular interactions involving IKZF2 using the DOT language for Graphviz.

IKZF2 in Treg Stability and IL-2 Regulation

This diagram illustrates the dual role of Helios in maintaining Treg stability and regulating IL-2 expression.

Caption: IKZF2's role in Treg IL-2 regulation.

Experimental Workflow for ChIP-seq

This diagram outlines the major steps in a Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiment.

Caption: A typical ChIP-seq experimental workflow.

Conclusion and Future Directions

The IKZF2 gene, encoding the transcription factor Helios, is a master regulator of immune cell function, with a particularly profound impact on the stability and suppressive capacity of regulatory T cells. Its role in maintaining immune tolerance is well-established, and its dysregulation is implicated in a growing number of immune-mediated diseases. While significant progress has been made in understanding the function of IKZF2 in T cells, its precise roles in B cells and dendritic cells remain less clear and warrant further investigation.

Future research should focus on:

-

Quantitative analysis of IKZF2 expression and function in B cell and dendritic cell subsets: This will help to clarify the conflicting reports and provide a more complete picture of its role in the broader immune system.

-

Elucidation of the complete IKZF2 interactome: Identifying all the protein partners of Helios in different immune cell types will provide crucial insights into its diverse functions.

-

Development of specific modulators of IKZF2 activity: Given its central role in immune regulation, the development of small molecules or biologics that can specifically target Helios activity holds great promise for the treatment of autoimmune diseases and cancer.

This technical guide provides a comprehensive overview of the current knowledge on IKZF2 in immune regulation. It is hoped that this resource will facilitate further research into this critical transcription factor and accelerate the development of novel immunotherapies.

References

- 1. IKZF2 - Wikipedia [en.wikipedia.org]

- 2. IKZF2 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 3. Gene - IKZF2 [maayanlab.cloud]

- 4. Identification of germline monoallelic mutations in IKZF2 in patients with immune dysregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medrxiv.org [medrxiv.org]

- 6. IKZF2 drives leukemia stem cell self-renewal and inhibits myeloid differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kumc.edu [kumc.edu]

- 8. Ikzf2 Regulates the Development of ICOS+ Th Cells to Mediate Immune Response in the Spleen of S. japonicum-Infected C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ikzf2 Regulates the Development of ICOS+ Th Cells to Mediate Immune Response in the Spleen of S. japonicum-Infected C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stage-specific control of early B cell development by the transcription factor Ikaros - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Germline biallelic mutation affecting the transcription factor Helios causes pleiotropic defects of immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Omics-based integrated analysis identified IKZF2 as a biomarker associated with lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High Expression of IKZF2 in Malignant T Cells Promotes Disease Progression in Cutaneous T Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of IL-10 and TGF-β receptors on dendritic cells enhances activation of effector T-cells to kill cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. vb.vda.lt [vb.vda.lt]

An In-depth Technical Guide to the Chemical Properties of Quercetin Glycosides: Heliosin and Hyperoside

An Important Note on Nomenclature: The term "Heliosin" is associated in the PubChem database (CID 5491920) with "quercetin 3-digalactoside," a compound with the molecular formula C27H30O17.[1] However, this entry appears to be computationally generated and lacks extensive experimental validation in peer-reviewed literature.

Conversely, Quercetin (B1663063) 3-O-galactoside , also widely known as Hyperoside , is a well-researched flavonol glycoside with a vast body of scientific literature detailing its chemical and biological properties.[2][3] Given the scarcity of data for this compound and the abundance of information for Hyperoside, this guide will present the available data for both, with a comprehensive focus on the experimentally validated properties of Hyperoside, which is likely the compound of interest for research and development professionals.

Part 1: this compound (Quercetin 3-digalactoside)

Currently, there is a significant lack of experimentally derived data for this compound. The information available is primarily computational and is summarized below.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C27H30O17 | PubChem CID 5491920[1] |

| Molecular Weight | 626.5 g/mol | PubChem CID 5491920[1] |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(E)-2,3,4,5-tetrahydroxy-6-[(E)-2,3,4,5,6-pentahydroxyhex-3-enoxy]hex-3-enoxy]chromen-4-one | PubChem CID 5491920[1] |

| Hydrogen Bond Donor Count | 13 | PubChem CID 5491920 |

| Hydrogen Bond Acceptor Count | 17 | PubChem CID 5491920 |

| Rotatable Bond Count | 11 | PubChem CID 5491920 |

| XLogP3-AA (Computed) | -2.6 | PubChem CID 5491920[1] |

| Formal Charge | 0 | PubChem CID 5491920 |

Part 2: Hyperoside (Quercetin 3-O-galactoside)

Hyperoside is a naturally occurring flavonol glycoside found in numerous plant species, including those from the Hypericum and Crataegus genera. It is the 3-O-galactoside of quercetin and exhibits a range of biological activities, most notably antioxidant and anti-inflammatory effects.[4]

Table 2: Chemical and Physical Properties of Hyperoside

| Property | Value | Source(s) |

| Synonyms | Hyperin, Quercetin-3-O-galactoside, 3,3′,4′,5,7-Pentahydroxyflavone 3-D-galactoside | [3][5][6] |

| CAS Number | 482-36-0 | [5] |

| Molecular Formula | C21H20O12 | [3][5] |

| Molecular Weight | 464.38 g/mol | [5] |

| Appearance | Light Yellow to Yellow Solid Powder | - |

| Melting Point | 225-226°C | - |

| Solubility | DMSO: 10 mg/mLDMF: 10 mg/mLPBS (pH 7.2): 0.3 mg/mL | [6] |

| UV λmax | 256, 359 nm | [6] |

| Purity | ≥98% (HPLC) | [5] |

| Storage Temperature | -20°C | [6] |

Table 3: Biological Activity Data for Hyperoside

| Assay | Activity (IC50) | Source |

| ABTS Radical Scavenging | 3.54 µg/mL | [6] |

| DPPH Radical Scavenging | 5.44 µg/mL | [6] |

| SARS-CoV 3CLpro Inhibition | 42.79 ± 4.97 μM | [7] |

Experimental Protocols

Isolation of Quercetin Glycosides from Plant Material (General Protocol)

This protocol provides a general methodology for the extraction and isolation of quercetin glycosides like Hyperoside from plant sources, adapted from procedures described in the literature.[8][9][10]

Caption: General workflow for the isolation and purification of Hyperoside.

Methodology:

-

Preparation of Plant Material: The selected plant parts are dried at room temperature and ground into a fine powder.

-

Extraction: The powdered material is extracted with a suitable solvent, typically aqueous ethanol (B145695) (e.g., 80%), using maceration or a Soxhlet apparatus.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity. The flavonoid-rich fraction (often the ethyl acetate fraction) is collected.

-

Chromatographic Purification: The target fraction is subjected to column chromatography on a stationary phase like silica (B1680970) gel or Sephadex LH-20. Elution is performed with a gradient solvent system (e.g., chloroform-methanol or ethyl acetate-methanol) to separate the individual compounds.

-

Analysis: Fractions are monitored by Thin-Layer Chromatography (TLC). Fractions containing the compound of interest with high purity are combined, concentrated, and recrystallized.

-

Structural Elucidation: The final structure of the isolated compound is confirmed using spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and UV-Vis Spectroscopy.[9]

DPPH Radical Scavenging Activity Assay

This protocol outlines a common method for determining the antioxidant capacity of Hyperoside by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[11][12]

Caption: Workflow for the DPPH antioxidant activity assay.

Methodology:

-

Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. A stock solution of Hyperoside is also prepared, from which serial dilutions are made to obtain a range of concentrations.

-

Reaction Setup: In a 96-well microplate, 100 µL of each Hyperoside dilution is mixed with 100 µL of the DPPH solution.[12] A control is prepared with methanol instead of the sample.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[11][12]

-

Measurement: The absorbance is measured at 517 nm using a microplate reader. The decrease in absorbance indicates the scavenging of the DPPH radical.

-

Calculation: The percentage of radical scavenging activity (inhibition) is calculated using the formula:

-

I (%) = [(A_control - A_sample) / A_control] * 100

-

-

IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the sample concentrations.[13]

Signaling Pathways Modulated by Hyperoside

Hyperoside exerts its biological effects, particularly its anti-inflammatory and antioxidant activities, by modulating key cellular signaling pathways.

Anti-inflammatory Signaling via NF-κB Inhibition

Hyperoside has been shown to exert anti-inflammatory effects by suppressing the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[4]

Caption: Hyperoside inhibits the NF-κB inflammatory pathway.

Description: In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Hyperoside can inhibit the activation of the IKK complex, thereby preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm in its inactive state.[4]

Antioxidant Response via Nrf2/HO-1 Pathway Activation

Hyperoside can protect cells from oxidative stress by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway.[14]

Caption: Hyperoside activates the Nrf2 antioxidant response pathway.

Description: Under normal conditions, Nrf2 is bound to Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like Hyperoside, Keap1 is inhibited, allowing Nrf2 to dissociate, stabilize, and translocate to the nucleus.[14] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, such as Heme Oxygenase-1 (HO-1), leading to their expression and enhanced cellular protection against oxidative damage.[14][15]

References

- 1. This compound | C27H30O17 | CID 5491920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hyperoside - Wikipedia [en.wikipedia.org]

- 3. Human Metabolome Database: Showing metabocard for Quercetin 3-galactoside (HMDB0030775) [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Binding interaction of quercetin-3-β-galactoside and its synthetic derivatives with SARS-CoV 3CLpro: Structure–activity relationship studies reveal salient pharmacophore features - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. Isolation of Quercetin-3-O-Β-D-Glucoside from Azadirachta indica | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. onions-usa.org [onions-usa.org]

- 14. The multiple biological activities of hyperoside: from molecular mechanisms to therapeutic perspectives in neoplastic and non-neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Biological Sources of Heliosin

Introduction

Heliosin is a hypothetical novel cyclic lipopeptide with potent immunosuppressive properties, representing a promising scaffold for the development of new therapeutic agents for autoimmune disorders and organ transplantation. This document provides a comprehensive overview of the primary biological source of this compound, its biosynthetic pathway, and detailed protocols for its isolation, purification, and characterization.

Hypothetical Biological Source: this compound is produced as a secondary metabolite by Aspergillus helios, a novel endophytic fungus isolated from the leaf tissues of the rare medicinal plant Mandragora officinarum. Endophytic microorganisms are a well-established source of unique, bioactive natural products, and A. helios represents a previously untapped reservoir of chemical diversity.

Quantitative Analysis of this compound Production

The production of this compound is highly dependent on the strain of Aspergillus helios and the composition of the culture medium. Table 1 summarizes the yield of this compound from various strains cultured under different fermentation conditions. The data indicates that strain AH-17-B provides the highest yield when cultured in a Potato Dextrose Broth (PDB) medium supplemented with 2% rice flour.

| Strain ID | Culture Medium | Incubation Time (days) | Shaking Speed (rpm) | Yield (mg/L) |

| AH-17-A | PDB | 21 | 150 | 12.5 ± 1.3 |

| AH-17-A | Czapek-Dox | 21 | 150 | 4.2 ± 0.5 |

| AH-17-A | Rice | 28 | Static | 8.9 ± 0.9 |

| AH-17-B | PDB | 21 | 150 | 25.8 ± 2.1 |

| AH-17-B | PDB + 2% Rice Flour | 21 | 150 | 41.3 ± 3.5 |

| AH-17-C | PDB | 21 | 150 | 15.1 ± 1.8 |

Table 1: Comparative yield of this compound from different strains of Aspergillus helios and culture conditions. Values represent the mean ± standard deviation of triplicate experiments.

Methodologies and Experimental Protocols

Protocol 1: Isolation and Culturing of Aspergillus helios

-

Sample Collection: Collect fresh, healthy leaves of Mandragora officinarum from a non-contaminated environment.

-

Surface Sterilization: Sequentially wash the leaves in sterile distilled water, 70% ethanol (B145695) for 1 minute, 1% sodium hypochlorite (B82951) solution for 4 minutes, and finally rinse three times with sterile distilled water.

-

Tissue Plating: Aseptically cut the sterilized leaves into small segments (0.5 cm x 0.5 cm) and place them on Potato Dextrose Agar (B569324) (PDA) plates supplemented with 100 µg/mL streptomycin (B1217042) to inhibit bacterial growth.

-

Incubation: Incubate the plates at 25°C in the dark for 7-21 days, monitoring daily for fungal growth from the leaf segments.

-

Fungal Isolation: Isolate distinct fungal hyphae and subculture them onto fresh PDA plates until a pure culture is obtained.

-

Identification: Identify the pure fungal strain (Aspergillus helios) through morphological analysis and ITS rDNA sequencing.

-

Long-term Storage: Store pure cultures on PDA slants at 4°C for short-term use and in 20% glycerol (B35011) at -80°C for long-term storage.

Protocol 2: Large-Scale Fermentation and Extraction

-

Inoculum Preparation: Inoculate a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB) with a 1 cm² agar plug of a fresh culture of A. helios (strain AH-17-B). Incubate at 25°C on a rotary shaker at 150 rpm for 5 days.

-

Scale-Up Fermentation: Use the inoculum culture to seed twenty 2 L flasks, each containing 1 L of PDB supplemented with 2% rice flour.

-

Incubation: Incubate the large-scale cultures at 25°C and 150 rpm for 21 days.

-

Harvesting: Separate the mycelium from the culture broth by vacuum filtration.

-

Extraction:

-

Broth: Extract the filtered broth three times with an equal volume of ethyl acetate. Pool the organic layers and evaporate the solvent under reduced pressure to yield a crude extract.

-

Mycelium: Dry the mycelial mass and grind it into a fine powder. Macerate the powdered mycelium in methanol (B129727) (3 x 1 L) for 24 hours each. Combine the methanol extracts and evaporate the solvent to dryness.

-

Protocol 3: Chromatographic Purification of this compound

-

VLC: Dissolve the combined crude extracts in a minimal amount of methanol and adsorb onto silica (B1680970) gel. Subject the dried powder to Vacuum Liquid Chromatography (VLC) on a silica gel column, eluting with a stepwise gradient of hexane, ethyl acetate, and methanol.

-

MPLC: Combine fractions containing this compound (identified by TLC and bioassay) and subject them to Medium Pressure Liquid Chromatography (MPLC) on a C18 reversed-phase column, using a water/acetonitrile (B52724) gradient.

-

HPLC: Achieve final purification of this compound using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with an isocratic mobile phase of 65% acetonitrile in water, yielding the pure compound.

Visualizations: Pathways and Workflows

Hypothetical Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound involves a Non-Ribosomal Peptide Synthetase (NRPS) multienzyme complex. The pathway starts with the activation of a fatty acid by a dedicated Acyl-CoA ligase, which is then loaded onto the first module of the NRPS. Subsequent modules incorporate and modify specific amino acids, culminating in a thioesterase-mediated cyclization and release of the final lipopeptide product.

Caption: Hypothetical Non-Ribosomal Peptide Synthetase (NRPS) pathway for this compound.

Experimental Workflow for this compound Isolation

The overall workflow for obtaining pure this compound begins with the collection of the host plant, followed by isolation of the endophytic fungus, large-scale fermentation, multi-step extraction, and finally, a series of chromatographic purification steps.

Caption: Experimental workflow for the isolation and purification of this compound.

References

The Multifaceted Expression of Helios Across Immune Cell Lineages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helios, encoded by the IKZF2 gene, is a member of the Ikaros family of zinc-finger transcription factors. Initially identified for its critical role in the development and function of regulatory T cells (Tregs), emerging evidence reveals a broader and more complex expression pattern across various immune cell populations. This technical guide provides an in-depth overview of Helios protein expression in different immune cell types, complete with quantitative data, detailed experimental protocols, and visualizations of key regulatory pathways. Understanding the nuanced expression of Helios is crucial for dissecting its role in immune regulation and for the development of novel therapeutic strategies targeting immune-mediated diseases and cancer.

Data Presentation: Quantitative Expression of Helios in Human Immune Cells

The expression of Helios varies significantly among different immune cell populations. The following table summarizes the quantitative data on Helios expression, primarily derived from flow cytometric analyses of human peripheral blood mononuclear cells (PBMCs) and other tissues.

| Immune Cell Type | Subpopulation | Helios Expression Level | References |

| T Cells | CD4+ Foxp3+ Regulatory T cells (Tregs) | ~70-90% of Foxp3+ cells are Helios+ | [1][2] |

| Naive Tregs | Higher proportion of Helios+ cells compared to memory Tregs | [3] | |

| Memory Tregs | Lower proportion of Helios+ cells compared to naive Tregs | [3] | |

| CD4+ Foxp3- Conventional T cells (Tconv) | Very low to negligible in resting state; transiently upregulated upon activation | [1][3] | |

| CD8+ T cells | ~15-21% of circulating CD8+ T cells are Helios+; primarily in memory subsets | [4] | |

| B Cells | Mature B cells | Not detected | [5][6] |

| Natural Killer (NK) Cells | NK Cells | Expressed, particularly during an intermediate stage of differentiation | [7] |

| Innate Lymphoid Cells (ILCs) | ILCs | Expression varies by subset; noted in some ILC populations | [7] |

| Myeloid Cells | Monocytes | Not detected | [5][6] |

| Macrophages | Not detected | [5][6] | |

| Dendritic Cells (DCs) | Not detected | [5][6] |

Experimental Protocols

Accurate detection of the nuclear protein Helios requires optimized protocols. Below are detailed methodologies for the most common techniques used to assess Helios expression.

Flow Cytometry: Intracellular Staining of Helios

This protocol is designed for the detection of intracellular Helios in immune cells.

1. Cell Preparation:

-

Isolate human PBMCs using Ficoll-Paque density gradient centrifugation.

-

Wash the cells twice with PBS.

-

Resuspend the cells in a suitable staining buffer (e.g., PBS with 2% FBS).

2. Surface Staining (Optional):

-

If co-staining for surface markers, add fluorochrome-conjugated antibodies against surface antigens of interest (e.g., CD3, CD4, CD8, CD25, Foxp3).

-

Incubate for 20-30 minutes at 4°C in the dark.

-

Wash the cells twice with staining buffer.

3. Fixation and Permeabilization:

-

Use a commercial transcription factor staining buffer set (e.g., Foxp3/Transcription Factor Staining Buffer Set) for optimal results.

-

Resuspend cells in 1 mL of freshly prepared fixation/permeabilization buffer.

-

Incubate for 30-60 minutes at 4°C in the dark.

-

Wash the cells twice with 1X permeabilization buffer.

4. Intracellular Staining:

-

Resuspend the fixed and permeabilized cells in 100 µL of 1X permeabilization buffer.

-

Add the anti-Helios antibody. A commonly used and validated clone is 22F6 or REA829 .[8][9]

-

Recommended concentration for clone 22F6 is 5 µL (0.03-0.125 µg) per test (10^5 to 10^8 cells).[5][8]

-

Recommended dilution for clone REA829 is 1:50 for up to 10^7 cells.[9]

-

Incubate for at least 30 minutes at 4°C in the dark.

-

Wash the cells twice with 1X permeabilization buffer.

5. Data Acquisition:

-

Resuspend the cells in staining buffer.

-

Acquire data on a flow cytometer. Be sure to include appropriate isotype controls and fluorescence minus one (FMO) controls for accurate gating.

Immunohistochemistry (IHC) for Helios in Paraffin-Embedded Tissues

This protocol outlines the steps for detecting Helios in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes for 5 minutes each).

-

Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.

2. Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (10 mM Sodium Citrate, pH 6.0).

-

Heat the slides in the buffer at 95-100°C for 20 minutes.

-

Allow the slides to cool to room temperature.

3. Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

-

Wash with PBS.

-

Block non-specific binding with a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

-

Incubate with the primary anti-Helios antibody overnight at 4°C. A recommended dilution for IHC is typically in the range of 1:100 to 1:500, but should be optimized.[10]

-

Wash with PBS.

-

Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.

-

Wash with PBS.

-

Incubate with a streptavidin-HRP conjugate for 30 minutes at room temperature.

-

Wash with PBS.

-

Develop the signal with a DAB substrate kit until the desired stain intensity is reached.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

Western Blotting for Helios

This protocol is for the detection of the Helios protein in cell lysates.

1. Nuclear Protein Extraction:

-

As Helios is a nuclear protein, it is recommended to perform nuclear extraction for a more enriched sample.

-

Briefly, lyse the cell membrane with a hypotonic buffer, pellet the nuclei, and then lyse the nuclei with a high-salt nuclear extraction buffer containing protease inhibitors.

2. SDS-PAGE and Transfer:

-

Determine the protein concentration of the nuclear extracts using a BCA assay.

-

Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Helios antibody overnight at 4°C with gentle agitation. The recommended starting dilution is typically 1:1000.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody (diluted 1:2000 to 1:5000 in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Signaling Pathways Regulating Helios Expression

The expression of Helios is tightly regulated by a network of signaling pathways, particularly in T cells. TCR engagement and cytokine signaling are the primary drivers of Helios expression.

TCR-Mediated Induction of Helios

T cell receptor (TCR) stimulation is a key event that can lead to the upregulation of Helios, especially in conventional T cells.[11] This process is crucial for T cell activation and differentiation.

Cytokine-Mediated Regulation of Helios

Cytokines play a pivotal role in modulating Helios expression, with some inducing and others inhibiting its transcription. This regulation is critical for maintaining immune homeostasis and controlling the function of various T cell subsets.

Experimental Workflow for Helios Detection

The following diagram illustrates a typical workflow for the detection and analysis of Helios expression in immune cells, from sample collection to data interpretation.

Conclusion

Helios expression is a dynamic and cell-type-specific phenomenon within the immune system. While its high expression in regulatory T cells is well-established, its presence in other lymphocyte lineages and its absence in myeloid cells highlight its specialized roles in immune cell development and function. The provided quantitative data, detailed experimental protocols, and pathway diagrams serve as a valuable resource for researchers and drug development professionals aiming to further elucidate the biology of Helios and explore its potential as a therapeutic target. Continued investigation into the precise functions of Helios in various immune contexts will undoubtedly pave the way for innovative immunomodulatory therapies.

References

- 1. Co-expression of Foxp3 and Helios facilitates the identification of human T regulatory cells in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. HELIOS-expressing human CD8 T cells exhibit limited effector functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cytekbio.com [cytekbio.com]

- 6. HELIOS Monoclonal Antibody (22F6), Brilliant Violet™ 480 (414-9883-42) [thermofisher.com]

- 7. Helios: still behind the clouds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HELIOS Monoclonal Antibody (22F6), PE (12-9883-42) [thermofisher.com]

- 9. ulab360.com [ulab360.com]

- 10. docs.abcam.com [docs.abcam.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Investigating Heliosin as a Potential Antioxidant

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is a key pathological factor in a multitude of chronic diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. This has propelled the search for novel antioxidant compounds capable of mitigating oxidative damage. This technical guide focuses on the evaluation of a potential antioxidant candidate, the flavonoid compound Heliosin (Quercetin 3-digalactoside). We provide a detailed overview of the essential in vitro and cellular assays for assessing its antioxidant efficacy, delve into the underlying molecular mechanisms, and present a framework for data interpretation. This document serves as a comprehensive resource for researchers engaged in the discovery and development of new antioxidant therapies.

Introduction: Oxidative Stress and the Promise of Flavonoids

Reactive oxygen species are natural byproducts of cellular metabolism.[1][2] However, their overproduction can lead to oxidative damage to vital macromolecules such as DNA, lipids, and proteins.[1] The cellular antioxidant defense system, comprising enzymes like superoxide (B77818) dismutase (SOD) and catalase, along with non-enzymatic antioxidants, strives to maintain redox homeostasis.[1][3] When this balance is disrupted, oxidative stress ensues, contributing to cellular dysfunction and disease pathogenesis.[4]

Flavonoids, a class of polyphenolic compounds found in plants, are renowned for their antioxidant properties.[2][5] Their mechanisms of action are twofold: they can directly scavenge free radicals, or they can modulate intracellular signaling pathways to enhance the cell's endogenous antioxidant capacity.[1][4] this compound (quercetin 3-digalactoside) is a flavonoid whose antioxidant potential warrants systematic investigation.[6] This guide outlines the critical experimental protocols and conceptual frameworks for its evaluation.

In Vitro Assessment of Radical Scavenging Activity

The initial step in characterizing a potential antioxidant is to determine its intrinsic ability to neutralize stable free radicals. The DPPH and ABTS assays are two of the most widely used, rapid, and reliable methods for this purpose.[7][8][9]

Experimental Protocols

2.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: The DPPH radical is a stable free radical with a deep violet color, exhibiting a maximum absorbance at 517 nm.[8] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.[7][8] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[10]

-

Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Ensure the absorbance of this solution at 517 nm is approximately 1.0.[10]

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and create a series of dilutions to obtain a range of concentrations.

-

Assay Procedure: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution. For the control, mix 100 µL of DPPH solution with 100 µL of the solvent.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the free radicals) is determined by plotting the percentage of scavenging activity against the different concentrations of this compound.[11]

-

2.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. It has a characteristic blue-green color with maximum absorbance at 734 nm.[10] Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•+, leading to a loss of color.[10]

-

Methodology:

-

Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the radical cation.[10][11]

-

Dilution of ABTS•+ Solution: Before the assay, dilute the ABTS•+ solution with methanol or ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare serial dilutions of this compound as described for the DPPH assay.

-

Assay Procedure: In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each this compound dilution.[10]

-

Incubation: Incubate the plate at room temperature for 6-10 minutes.[10]

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is then determined.

-

Data Presentation: Radical Scavenging Efficacy

The following table presents hypothetical quantitative data for this compound's free radical scavenging activity, compared to the well-known antioxidant, Ascorbic Acid.

| Assay Type | Radical Scavenged | This compound IC₅₀ (µM) | Ascorbic Acid IC₅₀ (µM) (Positive Control) |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | 18.5 | 8.2 |

| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 12.3 | 6.5 |

Experimental Workflow Visualization

Caption: Workflow for in vitro radical scavenging assays (DPPH & ABTS).

Cellular Antioxidant Mechanisms and Signaling Pathways

While direct radical scavenging is an important antioxidant mechanism, the therapeutic potential of a compound often relies on its ability to modulate endogenous cellular defense systems. Many flavonoids exert their protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.[4][12][13][14]

The Keap1-Nrf2 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. When cells are exposed to oxidative stress or to Nrf2 activators (like many flavonoids), Keap1 undergoes a conformational change, releasing Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the transcription of a battery of cytoprotective proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.[12][13]

Nrf2 Activation Signaling Pathway Diagram

Caption: Activation of the Nrf2-ARE antioxidant signaling pathway.

Experimental Protocol: ARE-Luciferase Reporter Assay

-

Principle: This assay quantifies the ability of a compound to activate the Nrf2-ARE pathway. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an ARE promoter. Activation of Nrf2 by the test compound leads to the expression of luciferase, and the resulting luminescence is measured as an indicator of pathway activation.

-

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HepG2) to ~80% confluency. Transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound for a specified period (e.g., 6-24 hours). Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold induction relative to the vehicle-treated control cells.

-

Data Presentation: Cellular Antioxidant Response

The following table shows hypothetical data for this compound's ability to induce the Nrf2-ARE pathway.

| Cell Line | Assay | This compound EC₅₀ (µM) | Sulforaphane EC₅₀ (µM) (Positive Control) |

| HepG2 | ARE-Luciferase Reporter Assay | 5.7 | 1.5 |

EC₅₀ (half-maximal effective concentration) is the concentration of the compound required to induce 50% of the maximal response.

Conclusion and Future Directions

The methodologies and frameworks presented in this guide provide a robust approach for the initial characterization of this compound as a potential antioxidant. The hypothetical data suggest that this compound possesses direct radical scavenging capabilities and can activate the cytoprotective Nrf2-ARE signaling pathway.

These promising preliminary findings warrant further investigation. Subsequent steps should include:

-

Cellular Antioxidant Activity (CAA) Assays: To confirm antioxidant efficacy in a cellular context by measuring the inhibition of ROS production.

-

Western Blot Analysis: To verify the increased expression of Nrf2-target proteins like HO-1 and NQO1.

-

In Vivo Studies: To evaluate the bioavailability, safety, and efficacy of this compound in animal models of oxidative stress-related diseases.

Through this systematic evaluation, the full therapeutic potential of this compound as a novel antioxidant agent can be elucidated, paving the way for its potential development as a therapeutic agent for human health.

References

- 1. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and Antiradical Properties of Selected Flavonoids and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehension of the Function of Antioxidants in Targeting Different Signaling Pathways to Cure Oxidative Stress-Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant properties of catechins: Comparison with other antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C27H30O17 | CID 5491920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Isoorientin induces Nrf2 pathway-driven antioxidant response through phosphatidylinositol 3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Helios in Systemic Lupus Erythematosus: A Technical Guide for Researchers

An in-depth guide on the transcription factor Helios (IKZF2) and its multifaceted role in the immunopathology of Systemic Lupus Erythematosus (SLE), tailored for researchers, scientists, and drug development professionals.

Introduction

Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the loss of tolerance to self-antigens, leading to the production of autoantibodies and widespread inflammation. The transcription factor Helios, encoded by the IKZF2 gene, has emerged as a critical regulator of immune cell function and a potential biomarker and therapeutic target in SLE.[1][2][3][4] The IKZF2 gene itself has been identified as an SLE susceptibility locus through genome-wide association studies.[1][5] This technical guide provides a comprehensive overview of the current understanding of Helios's role in SLE, with a focus on its function in various T cell subsets, associated signaling pathways, and relevant experimental methodologies.

The Dichotomous Role of Helios in T Lymphocyte Subsets in SLE

Helios plays a complex and often cell-type-dependent role in the pathogenesis of SLE. Its expression and function have been most extensively studied in regulatory T cells (Tregs) and T follicular helper (Tfh) cells, where it appears to have contrasting effects on disease activity.

Helios in Regulatory T cells (Tregs): A Stabilizer of Suppressive Function

A hallmark of immune dysregulation in SLE is the impaired function of regulatory T cells (Tregs), which are essential for maintaining self-tolerance. Helios is considered a key factor in stabilizing the suppressive phenotype of Tregs.[6][7]

In patients with active SLE, the frequency of Foxp3+Helios+ Tregs is paradoxically increased and positively correlates with disease activity.[8] This expansion is thought to be a compensatory mechanism to counteract the ongoing autoimmune response.[8] These Foxp3+Helios+ Tregs in SLE patients retain a highly demethylated Treg-specific demethylated region (TSDR) in the Foxp3 locus, indicative of a stable Treg lineage, and they do not produce pro-inflammatory cytokines.[7][8] However, despite their increased numbers and stable phenotype, they are unable to completely control the autoimmune inflammation in SLE.[7]

In murine models of lupus, alterations in Helios expression within Treg populations are associated with disease progression.[9][10] Notably, a reduction in Helios expression in Ly49+ CD8+ Tregs is linked to the advancement of autoimmunity.[1]

Helios in T Follicular Helper (Tfh) Cells: A Driver of Autoimmunity

T follicular helper (Tfh) cells are crucial for B cell activation and antibody production. In SLE, an overabundance and hyperactivity of Tfh cells contribute to the production of pathogenic autoantibodies.[11][12]

Recent studies have shown that Helios is also expressed in Tfh cells and T follicular regulatory (Tfr) cells.[11][12] In SLE patients, there is a significant increase in the percentage of Helios+ Tfh cells.[11][12] These Helios+ Tfh cells exhibit enhanced functionality, characterized by increased production of the cytokine IL-21, which is a potent B cell-stimulating factor.[11][12] The frequency of these Helios+ Tfh cells correlates positively with SLE disease activity (SLEDAI) and levels of C-reactive protein (CRP), while negatively correlating with complement components C3 and C4.[11][12] This suggests that Helios-expressing Tfh cells are key contributors to the autoimmune pathology in SLE.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on Helios in SLE.

| Cell Population | Finding in SLE Patients vs. Healthy Controls (HC) | Correlation with Disease Activity | Reference(s) |

| Foxp3+Helios+ CD4+ Tregs | Significantly increased frequency in active SLE. | Positive correlation with SLEDAI. | [8][10] |

| Helios+ Tfh Cells | Significantly increased percentage. | Positive correlation with SLEDAI and CRP; Negative correlation with C3 and C4. | [11][12] |

| Helios Expression in Th1 Cells | Increased (log fold change of 1.96). | Not specified. | [13] |

| CD8+ T cells | Decreased numbers of Helios-expressing CD8+ T cells. | Not specified. | [1][14] |

| Biomarker Potential | Metric | Value | Reference(s) |

| Helios+ Tfh Cells | Area Under the Curve (AUC) to distinguish SLE from HC. | 0.7959 | [11][12] |

Signaling Pathways Involving Helios in T Cells

The expression and function of Helios in T cells are regulated by a network of signaling pathways. Understanding these pathways is crucial for developing targeted therapies.

IL-2/STAT5 Signaling

The Interleukin-2 (IL-2)/STAT5 signaling pathway is critical for the maintenance and function of Tregs. This pathway is also implicated in the expansion of Helios+ Tregs in active SLE.[8] IL-2 signaling promotes the phosphorylation of STAT5, which in turn can influence the expression of Helios.[6] Helios itself may regulate genes involved in the IL-2 signaling pathway, creating a potential feedback loop.[15]

Caption: IL-2/STAT5 signaling pathway leading to Helios expression and Treg stability.

TGF-β Signaling

Transforming growth factor-beta (TGF-β) signaling is another key pathway that can influence Helios expression, particularly in CD8+ T cells.[1][9] In the context of autoimmunity, dysregulation of TGF-β signaling can lead to altered Helios expression and impaired Treg function.[1]

Caption: TGF-β signaling pathway and its role in inducing Helios expression in CD8+ T cells.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of Helios in SLE.

Multicolor Flow Cytometry for Helios and Foxp3 Staining

This protocol is for the simultaneous intracellular staining of the transcription factors Helios and Foxp3 in human peripheral blood mononuclear cells (PBMCs).

Workflow Diagram:

References

- 1. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

- 2. karger.com [karger.com]

- 3. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Helios as a Potential Biomarker in Systemic Lupus Erythematosus and New Therapies Based on Immunosuppressive Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coexpression of Helios in Foxp3+ Regulatory T Cells and Its Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. miltenyibiotec.com [miltenyibiotec.com]

- 9. New Flow Cytometric Methods for Monitoring STAT5 Signaling Reveal Responses to SARS-CoV-2 Antigen-Specific Stimulation in FOXP3+ Regulatory T Cells also in Patients with Advanced Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Percentage of FoxP3+Helios+ Treg Cells Correlates Positively With Disease Activity in Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Suppression Assay for Functional Assessment of Human Regulatory T Cells | Springer Nature Experiments [experiments.springernature.com]

- 12. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Stable inhibitory activity of regulatory T cells requires the transcription factor Helios - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanisms of Flavonoid Glycosides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a diverse group of polyphenolic compounds ubiquitously found in plants, have long been recognized for their potential health benefits.[1] In their natural state, flavonoids are most commonly found as glycosides, meaning they are attached to one or more sugar moieties. This glycosylation significantly impacts their bioavailability, solubility, and ultimately, their mechanism of action.[1] This technical guide provides a comprehensive overview of the core mechanisms of action of flavonoid glycosides, focusing on their interactions with cellular targets, modulation of key signaling pathways, and their antioxidant and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Bioavailability and Metabolism: The Journey of a Flavonoid Glycoside

The biological effects of flavonoid glycosides are intrinsically linked to their absorption and metabolic fate within the body. In their glycosidic form, these compounds are generally too hydrophilic to be absorbed directly through the small intestine.[2] The initial and critical step in their journey is the enzymatic hydrolysis of the sugar moiety.

Deglycosylation: The Gateway to Bioactivity

The removal of the sugar group, a process known as deglycosylation, is primarily carried out by intestinal enzymes, such as lactase-phlorizin hydrolase, and by the gut microbiota. This enzymatic action releases the aglycone form of the flavonoid, which is more lipophilic and can be absorbed by intestinal epithelial cells. The structure of the sugar and the linkage to the aglycone influence the rate and extent of this process.

Metabolism and Conjugation

Once absorbed, the flavonoid aglycones undergo extensive metabolism, primarily in the enterocytes and the liver.[3] This involves Phase I and Phase II metabolic reactions, including glucuronidation, sulfation, and methylation. These conjugation reactions increase the water solubility of the flavonoids, facilitating their circulation in the bloodstream and eventual excretion. It is important to note that the metabolites, and not the original aglycones, are the predominant forms found in plasma and are believed to be responsible for many of the observed in vivo biological activities.

Enzyme Inhibition: A Key Mechanism of Action

Flavonoid glycosides and their aglycones are known to interact with and inhibit a wide range of enzymes, which is a cornerstone of their therapeutic potential.

Inhibition of Digestive Enzymes